8-Methyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 8-Methyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326810-39-2
VCID: VC11712873
InChI: InChI=1S/C15H19N3O4/c1-17-7-4-15(5-8-17)18(12(10-22-15)14(20)21)13(19)11-3-2-6-16-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3,(H,20,21)
SMILES: CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CN=CC=C3
Molecular Formula: C15H19N3O4
Molecular Weight: 305.33 g/mol

8-Methyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326810-39-2

Cat. No.: VC11712873

Molecular Formula: C15H19N3O4

Molecular Weight: 305.33 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326810-39-2

Specification

CAS No. 1326810-39-2
Molecular Formula C15H19N3O4
Molecular Weight 305.33 g/mol
IUPAC Name 8-methyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C15H19N3O4/c1-17-7-4-15(5-8-17)18(12(10-22-15)14(20)21)13(19)11-3-2-6-16-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3,(H,20,21)
Standard InChI Key SHMPFHZELPPQFV-UHFFFAOYSA-N
SMILES CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CN=CC=C3
Canonical SMILES CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CN=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

8-Methyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326810-39-2) features a spiro[4.5]decane core, where a six-membered cyclohexane ring is fused to a five-membered heterocyclic ring containing both oxygen (oxa) and nitrogen (diazaspiro) atoms . The pyridine-3-carbonyl group at position 4 introduces a planar aromatic system, while the carboxylic acid at position 3 enhances hydrophilicity and potential for hydrogen bonding . The methyl group at position 8 contributes to steric effects, influencing conformational stability.

Table 1: Key Structural Features

FeatureDescription
Core structureSpiro[4.5]decane (6- and 5-membered rings)
Heteroatoms1 oxygen (oxa), 2 nitrogens (diazaspiro)
Functional groupsPyridine-3-carbonyl, carboxylic acid, methyl
Molecular formulaC₁₆H₁₉N₃O₄
Molecular weight317.35 g/mol (calculated)

Physicochemical Characteristics

The compound’s solubility is dictated by its polar carboxylic acid and pyridine groups, suggesting moderate aqueous solubility. LogP calculations (estimated 1.2–1.8) indicate balanced lipophilicity, favorable for membrane permeability . Crystallographic data remain unpublished, but analogous spirocyclic compounds exhibit rigid, non-planar conformations that enhance target binding specificity .

Synthetic Methodologies

Retrosynthetic Analysis

Synthesis typically begins with a cyclohexane-derived precursor, such as methyl 1-(cyanomethyl)cyclohexane-1-carboxylate, which undergoes cyclization to form the spirocyclic core . Subsequent steps involve:

  • Oxa ring formation: Introduced via nucleophilic substitution or etherification.

  • Diazaspiro incorporation: Achieved through amidation or urea coupling .

  • Pyridine-3-carbonyl attachment: Acylation using pyridine-3-carbonyl chloride under Schotten-Baumann conditions .

  • Carboxylic acid introduction: Hydrolysis of a methyl ester precursor .

Key Synthetic Challenges

  • Regioselectivity: Ensuring correct positioning of the pyridine carbonyl and methyl groups requires precise stoichiometric control .

  • Yield optimization: Multi-step sequences often result in moderate yields (30–50%), necessitating chromatographic purification .

Table 2: Representative Synthetic Route

StepReaction TypeReagents/ConditionsYield
1CyclizationK₂CO₃, DMF, 80°C45%
2AcylationPyridine-3-carbonyl chloride, Et₃N60%
3Ester hydrolysisLiOH, THF/H₂O85%

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs of this compound exhibit potent inhibitory activity against soluble epoxide hydrolase (sEH), a therapeutic target for hypertension and inflammation . Docking studies suggest the spirocyclic core occupies the enzyme’s hydrophobic pocket, while the carboxylic acid forms hydrogen bonds with catalytic residues .

Table 3: Inhibitory Activity of Analogous Compounds

CompoundsEH IC₅₀ (nM)MIC (μg/mL)
II-22 (analog)8.00.125
II-47 (analog)12.50.25

Applications in Drug Discovery

Hypertension Management

Oral administration of spirocyclic ureas (30 mg/kg) in hypertensive rat models reduced systolic blood pressure by 20–25 mmHg, with no effect on normotensive controls . This selectivity underscores therapeutic potential.

Antimicrobial Agents

The compound’s rigidity and hydrogen-bonding capacity make it a promising scaffold for overcoming antibiotic resistance. Derivatives are under evaluation for MRSA and vancomycin-resistant Enterococcus (VRE) activity .

Comparative Analysis with Analogous Structures

Table 4: Structural and Functional Comparisons

CompoundCore StructureKey Functional GroupsBioactivity
2,8-Diazaspiro[4.5]decan-1-oneDiazaspiro[4.5]decaneKetone, tertiary aminesEH inhibition (IC₅₀: 8 nM)
3,9-Diazaspiro[5.5]undecaneDiazaspiro[5.5]undecaneUrea, fluorobenzoylAntihypertensive
Target compoundOxa-diazaspiro[4.5]decanePyridine-3-carbonyl, carboxylic acidAntimicrobial, sEH inhibition

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